molecular formula C29H22N4O3S B413066 N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B413066
M. Wt: 506.6g/mol
InChI Key: PXSWPLZAQIFYAX-UHFFFAOYSA-N
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Description

N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, nitro group, and phenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various reducing agents such as hydrogen gas or metal hydrides for reduction reactions .

Major Products

The major products formed from these reactions include amines, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with nitro and phenylsulfanyl groups, such as:

  • N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C29H22N4O3S

Molecular Weight

506.6g/mol

IUPAC Name

5-methyl-N-(3-nitro-5-phenylsulfanylphenyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C29H22N4O3S/c1-20-27(28(21-11-5-2-6-12-21)31-32(20)23-13-7-3-8-14-23)29(34)30-22-17-24(33(35)36)19-26(18-22)37-25-15-9-4-10-16-25/h2-19H,1H3,(H,30,34)

InChI Key

PXSWPLZAQIFYAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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